molecular formula C10H18O3 B12310721 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B12310721
M. Wt: 186.25 g/mol
InChI Key: FWGPCZVRPOMYDY-UHFFFAOYSA-N
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Description

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-7-4-8(2)6-10(5-7,13-3)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

FWGPCZVRPOMYDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C(=O)O)OC)C

Origin of Product

United States
Foundational & Exploratory

chemical structure and physical properties of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid: Structural Profiling, Synthesis, and Applications in Sterically Hindered Drug Design

Executive Summary

In modern drug discovery, overcoming metabolic liability and improving membrane permeability are paramount. Conformationally restricted cycloaliphatic rings are frequently deployed as bioisosteres for metabolically vulnerable alkyl chains. 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 1549542-90-6) represents a highly specialized building block in this domain[1]. Featuring a fully substituted alpha-carbon (quaternary center) and a lipophilic cyclohexane core, this compound offers exceptional steric shielding and metabolic stability. This whitepaper provides an authoritative guide on its physicochemical properties, de novo synthetic methodologies, and protocols for downstream integration via amide coupling.

Physicochemical Profiling & Structural Architecture

The 3,5-dimethyl substitution on the cyclohexane ring creates a distinct 3D vector space, forcing the ring into a specific chair conformation to minimize 1,3-diaxial interactions. The C1 position features both a methoxy group and a carboxylic acid. The methoxy group acts as a hydrogen bond acceptor while eliminating the hydrogen bond donor capacity of a free alcohol, thereby increasing the lipophilicity and membrane permeability of the resulting drug candidate.

Commercially, this building block is typically supplied at a baseline purity of 95%, which is sufficient for early-stage high-throughput screening but may require further purification for late-stage lead optimization[2]. Safety profiling categorizes the compound as a Category 2 skin irritant and Category 2A eye irritant, necessitating standard PPE and fume hood handling[1].

Table 1: Key Physicochemical and Analytical Properties

PropertyValue
Chemical Name 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid
CAS Number 1549542-90-6[1]
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol
Monoisotopic Mass 186.1256 Da[3]
Predicted XLogP 2.1[3]
Topological Polar Surface Area (TPSA) 46.53 Ų
Predicted CCS ([M+H]⁺) 140.6 Ų[3]
InChIKey FWGPCZVRPOMYDY-UHFFFAOYSA-N[3]
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]

Expert Insight: The predicted XLogP of 2.1 falls perfectly within Lipinski’s Rule of Five, making it an ideal lipophilic spacer. Furthermore, the predicted Collision Cross Section (CCS) of 140.6 Ų provides a critical baseline for researchers utilizing Ion Mobility Spectrometry (IMS) to validate the structural conformation of the isolated adduct[3].

De Novo Synthesis Protocol: Overcoming Alpha-Steric Shielding

Causality & Rationale: Direct alpha-alkoxylation of a standard carboxylic acid requires an enolizable alpha-proton. Because the target compound features a tertiary alpha-carbon, direct alkylation is impossible. Instead, the quaternary center must be constructed via a Strecker-type or cyanohydrin intermediate. By adding a one-carbon nucleophile (cyanide) to a ketone, trapping the resulting alkoxide, and hydrolyzing the nitrile, the sterically hindered core is successfully built.

Step-by-Step Methodology: The Cyanohydrin Route

  • Step 1: Cyanohydrin Formation

    • Dissolve 3,5-dimethylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add zinc iodide (ZnI₂, 0.05 eq) as a Lewis acid catalyst. Causality: ZnI₂ selectively activates the carbonyl carbon, lowering the activation energy for nucleophilic attack without triggering unwanted aldol condensation pathways.

    • Dropwise add trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C. Stir for 2 hours.

    • Self-Validating IPC (In-Process Control): Monitor by IR spectroscopy. The successful formation of the intermediate is validated by the appearance of a weak -CN stretch (~2230 cm⁻¹) and the complete disappearance of the ketone C=O stretch (~1710 cm⁻¹).

  • Step 2: O-Methylation

    • Concentrate the crude TMS-cyanohydrin and redissolve in anhydrous THF.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C to generate the alkoxide.

    • Add methyl iodide (MeI, 2.0 eq) and warm to room temperature, stirring for 4 hours.

    • Self-Validating IPC: ¹H NMR analysis of a reaction aliquot will show a distinct, sharp singlet at ~3.2 ppm corresponding to the newly installed methoxy (-OCH₃) group.

  • Step 3: Nitrile Hydrolysis

    • Suspend the methylated intermediate in a 6M HCl / Dioxane (1:1) mixture.

    • Reflux for 12–16 hours. Causality: Acidic hydrolysis is strictly preferred over basic hydrolysis here. The bulky alpha-substituents sterically hinder hydroxide attack. Protonation of the nitrile nitrogen makes the carbon highly electrophilic, facilitating water addition despite the steric bulk.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Downstream Application: Amide Coupling of a Tertiary Acid

Causality & Rationale: Coupling an alpha,alpha-disubstituted (tertiary) carboxylic acid with an amine is notoriously difficult. Standard carbodiimides (like EDC/HOBt) form an O-acylisourea intermediate that is too sterically shielded for the incoming amine to attack, leading to the formation of an inactive N-acylurea byproduct. To overcome this, highly reactive uronium salts (HATU) must be utilized to form a less hindered, highly electrophilic HOAt ester.

Step-by-Step Methodology: HATU-Mediated Coupling

  • Step 1: Acid Activation

    • Dissolve 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid to initiate activation without competing with the amine for the active ester.

  • Step 2: Amine Addition & Self-Validation

    • Add the target primary amine (1.1 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

    • Self-Validating IPC: Perform LC-MS analysis.

      • Diagnostic Outcome A: Complete conversion to the product mass indicates success.

      • Diagnostic Outcome B: The presence of the HOAt ester intermediate (m/z = M+118) indicates successful acid activation but failed coupling, proving the target amine is too sterically hindered. In such cases, heating or switching to an acid chloride intermediate (via Ghosez's reagent) is required.

Workflow Visualization

Workflow A 3,5-Dimethylcyclohexanone (Precursor) B TMSCN, ZnI2 (Cyanohydrin Formation) A->B C NaH, MeI (O-Methylation) B->C QC1 IPC: IR for -CN stretch B->QC1 D 6M HCl, Reflux (Nitrile Hydrolysis) C->D E 1-Methoxy-3,5-dimethyl cyclohexane-1-carboxylic acid D->E F HATU, DIPEA, Amine (Amide Coupling) E->F G Target Lead Compound F->G QC2 IPC: LC-MS for [M+H]+ F->QC2

Synthetic workflow, in-process controls, and downstream amide coupling.

References

  • [1] Title: 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information. Source: NextSDS. URL:

  • [3] Title: 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid - PubChemLite. Source: Université du Luxembourg (uni.lu). URL:

  • [2] Title: Search Results - AK Scientific. Source: AK Scientific. URL:

Sources

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid exact molecular weight and formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Properties of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the exact molecular weight and chemical formula of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is a critical first step in any research and development endeavor, underpinning everything from reaction stoichiometry to analytical characterization and regulatory submission.

Core Molecular Identifiers

The foundational attributes of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid are its molecular formula and exact molecular weight. These values are indispensable for accurate experimental design and data interpretation.

Molecular Formula: C₁₀H₁₈O₃

The molecular formula, C₁₀H₁₈O₃, dictates the elemental composition of the molecule. It comprises:

  • Ten carbon atoms

  • Eighteen hydrogen atoms

  • Three oxygen atoms

This formula is the cornerstone for calculating the molecule's exact mass and for predicting its behavior in various chemical environments. The CAS Number for this compound is 1549542-90-6.[1]

Exact Molecular Weight (Monoisotopic Mass): 186.1256 Da

The exact molecular weight, specifically the monoisotopic mass, is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).[2] For C₁₀H₁₈O₃, the calculated exact mass is approximately 186.1256 Daltons (Da).[2] This value is crucial for high-resolution mass spectrometry, where it is used to identify the compound with a high degree of confidence.

Determination of Molecular Weight and Formula: A Methodological Overview

The determination of a compound's molecular formula and exact weight is a multi-faceted process that combines theoretical calculations with empirical, high-precision analytical techniques. This self-validating system ensures the highest level of accuracy.

Theoretical Calculation

The theoretical exact molecular weight is calculated by summing the masses of the most abundant isotopes of each atom in the molecular formula.[3]

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Oxygen (¹⁶O): 15.994915 Da

For C₁₀H₁₈O₃, the calculation is as follows: (10 × 12.000000) + (18 × 1.007825) + (3 × 15.994915) = 186.125595 Da

This calculated value aligns with the monoisotopic mass found in chemical databases.[2]

Experimental Verification: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of a compound's exact molecular weight. This technique measures the mass-to-charge ratio (m/z) of an ionized molecule with exceptional precision. The causality behind choosing HRMS lies in its ability to resolve minute mass differences, allowing for the unambiguous determination of the elemental composition.

The experimental workflow for this verification is as follows:

Caption: High-Resolution Mass Spectrometry Workflow.

In a typical HRMS experiment, the compound is ionized (e.g., via electrospray ionization), and the resulting ions are guided into a mass analyzer (e.g., a time-of-flight or Orbitrap analyzer). The analyzer separates the ions based on their m/z, and the detector records their abundance. The resulting mass spectrum will show a peak corresponding to the ionized molecule, from which its exact mass can be derived. For 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, a prominent ion would be expected at an m/z corresponding to [M+H]⁺ (187.13288) or [M-H]⁻ (185.11832), confirming the molecular weight of the neutral molecule.[2]

Molecular Structure and Properties

The arrangement of atoms within the molecule dictates its chemical and physical properties, which are of paramount importance in drug development for understanding aspects like solubility, stability, and receptor binding.

Chemical Structure

Caption: 2D Structure of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Summary of Molecular Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈O₃PubChem[2]
Exact Molecular Weight 186.1256 DaPubChem[2]
CAS Number 1549542-90-6Chemical Substance Information[1]
InChIKey FWGPCZVRPOMYDY-UHFFFAOYSA-NPubChem[2]

Importance in a Research and Drug Development Context

The precise knowledge of the molecular formula and weight of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is fundamental for several key activities in the pharmaceutical sciences:

  • Synthesis and Characterization: Accurate mass data is essential for confirming the identity and purity of newly synthesized batches of the compound.

  • Pharmacokinetics and Metabolism: In ADME (absorption, distribution, metabolism, and excretion) studies, researchers use mass spectrometry to track the parent compound and its metabolites. Knowing the exact mass of the parent drug is the starting point for identifying these metabolic products.

  • Quantitative Analysis: In bioanalytical assays, the unique and precise mass of the molecule allows for its selective and sensitive quantification in complex biological matrices like plasma or tissue.

  • Computational Modeling: The molecular formula is the basis for generating 3D models of the compound, which are used in computational studies to predict its binding affinity to biological targets.

References

  • Exact Masses & Isotope Abundance Ratios. Michigan State University. [Link]

  • 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. PubChemLite. [Link]

  • 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information. [Link]

Sources

An In-Depth Technical Guide to the Stereoisomers and Chiral Centers of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's pharmacological and toxicological properties.[1][2][3] A comprehensive understanding of a molecule's stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements—is paramount in modern drug discovery and development.[4][5] This guide provides an in-depth analysis of the stereoisomeric landscape of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, a substituted cyclohexane derivative. We will dissect the molecule's structure to identify its chiral centers, determine the total number of possible stereoisomers, and explore the relationships between them. Furthermore, this document will outline established methodologies for the resolution and characterization of these stereoisomers, providing a foundational framework for researchers in the pharmaceutical sciences.

The Critical Role of Stereoisomerism in Pharmacology

The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its biological target is often stereospecific.[1][2] One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[4] This disparity in biological activity underscores the necessity of evaluating stereoisomers independently. The U.S. Food and Drug Administration (FDA) now encourages the development of single-enantiomer drugs and requires thorough characterization of all stereoisomers intended for administration.[1]

The differential pharmacological profiles of stereoisomers can manifest in various ways:

  • Pharmacodynamics: Enantiomers can exhibit different affinities and efficacies at their target receptors or enzymes. For example, one enantiomer might be an agonist while the other is an antagonist.[1]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective.[2] Enzymes, particularly those in the liver, can preferentially metabolize one enantiomer over the other, leading to different plasma concentrations and durations of action.[2]

  • Toxicity: In some instances, the undesirable or toxic effects of a racemic drug are attributed to a single enantiomer.[4]

Given these considerations, a meticulous analysis of the stereochemistry of any new chemical entity is a non-negotiable aspect of drug development.

Structural Analysis of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

To understand the stereoisomerism of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, we must first examine its molecular structure.

Identification of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[6] In the case of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, we can identify three such centers:

  • C1: This carbon is bonded to a methoxy group (-OCH3), a carboxylic acid group (-COOH), a methyl group at C5 via the ring, and the rest of the cyclohexane ring.

  • C3: This carbon is bonded to a methyl group (-CH3), a hydrogen atom, and two different pathways around the cyclohexane ring.

  • C5: This carbon is also bonded to a methyl group (-CH3), a hydrogen atom, and two distinct paths around the ring.

The presence of three chiral centers suggests a maximum of 2^n = 2^3 = 8 possible stereoisomers.

Conformational Considerations of the Cyclohexane Ring

The cyclohexane ring exists predominantly in a chair conformation, which is the most stable arrangement, being largely free of ring strain.[7] Substituents on the ring can occupy either axial or equatorial positions.[8] Axial substituents are parallel to the principal axis of the ring, while equatorial substituents are in the general plane of the ring.[9]

Due to steric hindrance, specifically 1,3-diaxial interactions, larger substituents preferentially occupy the equatorial position.[8][10] The interconversion between the two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.[11] For disubstituted cyclohexanes, the relative stability of the conformers depends on the steric demands of both substituents.[12]

In 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the methoxy, carboxylic acid, and two methyl groups will influence the preferred conformation of each stereoisomer. The cis and trans relationships between these substituents will dictate whether they can simultaneously occupy equatorial positions, thereby minimizing steric strain. For instance, in a cis-1,3-disubstituted cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer.[13] Conversely, a trans-1,3-disubstituted cyclohexane will have one axial and one equatorial substituent in either chair conformation.[14]

Stereoisomers of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

With three chiral centers, we can systematically determine the configurations of the eight possible stereoisomers using the Cahn-Ingold-Prelog (CIP) priority rules to assign R/S descriptors to each stereocenter.[15][16][17][18][19]

Enumeration and Classification of Stereoisomers

The eight stereoisomers will exist as four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.[9] The relationship between any two stereoisomers that are not enantiomers will be diastereomeric.

The following table summarizes the possible stereoisomers based on the configuration at each chiral center:

StereoisomerConfiguration at C1Configuration at C3Configuration at C5Relationship
1 RRREnantiomer of 2
2 SSSEnantiomer of 1
3 RRSEnantiomer of 4
4 SSREnantiomer of 3
5 RSREnantiomer of 6
6 SRSEnantiomer of 5
7 RSSEnantiomer of 8
8 SRREnantiomer of 7
Visualization of Stereoisomeric Relationships

The relationships between the stereoisomers can be visualized using a flowchart.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 cluster_enantiomers3 Enantiomeric Pair 3 cluster_enantiomers4 Enantiomeric Pair 4 (1R,3R,5R) (1R,3R,5R) (2S,3S,5S) (2S,3S,5S) (1R,3R,5R)->(2S,3S,5S) Enantiomers (3R,3R,5S) (3R,3R,5S) (1R,3R,5R)->(3R,3R,5S) Diastereomers (5R,3S,5R) (5R,3S,5R) (1R,3R,5R)->(5R,3S,5R) Diastereomers (7R,3S,5S) (7R,3S,5S) (1R,3R,5R)->(7R,3S,5S) Diastereomers (4S,3S,5R) (4S,3S,5R) (3R,3R,5S)->(4S,3S,5R) Enantiomers (3R,3R,5S)->(5R,3S,5R) Diastereomers (3R,3R,5S)->(7R,3S,5S) Diastereomers (6S,3R,5S) (6S,3R,5S) (5R,3S,5R)->(6S,3R,5S) Enantiomers (5R,3S,5R)->(7R,3S,5S) Diastereomers (8S,3R,5R) (8S,3R,5R) (7R,3S,5S)->(8S,3R,5R) Enantiomers

Caption: Relationships between the stereoisomers of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Experimental Protocols for Stereoisomer Resolution and Characterization

The separation of a racemic mixture into its constituent enantiomers is known as resolution.[20] For a molecule like 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, which contains a carboxylic acid functional group, several resolution strategies can be employed.

Diastereomeric Salt Formation and Crystallization

This classical method remains one of the most common and effective techniques for resolving chiral carboxylic acids.[][22] The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[20][22]

Protocol for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: Choose an appropriate enantiomerically pure chiral base. Common choices include brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine.[22] The choice of resolving agent is often empirical and may require screening several candidates.[20]

  • Salt Formation: Dissolve the racemic 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Induce crystallization by cooling, evaporation, or the addition of a less polar solvent. The less soluble diastereomer will crystallize out first.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched acid. The chiral resolving agent can be recovered from the aqueous layer.

  • Isolation of the Second Enantiomer: The more soluble diastereomer remains in the mother liquor. This can be recovered, and the other enantiomer can be liberated in a similar fashion.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Workflow for Chiral HPLC:

hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Racemic_Mixture Racemic Mixture of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid Dissolution Dissolve in Mobile Phase Racemic_Mixture->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Chiral Column Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Enantiomeric_Excess Calculate Enantiomeric Excess Integration->Enantiomeric_Excess

Caption: A typical workflow for the chiral HPLC analysis of stereoisomers.

Characterization of Separated Stereoisomers

Once the stereoisomers have been separated, their absolute configuration must be determined. This can be achieved through various techniques:

  • X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which will exhibit distinct NMR spectra.[22]

  • Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. This property can be measured using a polarimeter.

Conclusion

The stereochemical complexity of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, with its three chiral centers and multiple stereoisomers, presents both challenges and opportunities in a drug development context. A thorough understanding of each stereoisomer's unique properties is essential for developing a safe and effective therapeutic agent. The methodologies outlined in this guide provide a robust framework for the resolution, separation, and characterization of these stereoisomers, enabling researchers to make informed decisions throughout the drug discovery and development pipeline. The principles and techniques discussed herein are broadly applicable to the study of other chiral molecules, reinforcing the fundamental importance of stereochemistry in modern pharmaceutical science.

References

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research, 13(3). [Link]

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]

  • LibreTexts Chemistry. (2020). Cyclohexane Conformation. [Link]

  • Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI. [Link]

  • LibreTexts Chemistry. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. [Link]

  • LibreTexts Chemistry. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

  • University of Wisconsin-Platteville. (n.d.). Cyclohexane Conformational Analysis. [Link]

  • The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration [Video]. YouTube. [Link]

  • Wikipedia. (2023). Cahn–Ingold–Prelog priority rules. [Link]

  • SlidePlayer. (n.d.). stereochemistry of disubstituted cyclohexane. [Link]

  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? [Link]

  • OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry: A Tenth Edition. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [Link]

  • ChemServ. (2019). Substituted Cyclohexane. [Link]

  • Beilstein-Institut. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 448–456. [Link]

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • American Chemical Society. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. Organic Letters, 17(5), 1138–1141. [Link]

  • Wikipedia. (2023). Chiral resolution. [Link]

  • Michigan State University. (n.d.). Ring Conformations. [Link]

  • National Center for Biotechnology Information. (2014). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 90(8), 310–324. [Link]

  • ECHA. (n.d.). 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information. [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

  • Dr. Tania CS. (2023). 1-methylcyclohexane carboxylic acid synthesis [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of methoxy carboxylic acids. [Link]

  • ChemSrc. (n.d.). CAS#:2137689-63-3 | 1-(Methoxycarbonyl)-3,5-dimethylcyclohexane-1-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid. PubChem. [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Quora. (2021). Can someone identify the chiral carbon and chiral centre in 1,3-dimethylcyclohexane? [Link]

  • Basicmedical Key. (2017). Stereochemistry. [Link]

  • Chemspace. (n.d.). (1s,3R,5S)-3,5-dimethylcyclohexane-1-carboxylic acid. [Link]

  • AccessPharmacy. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents. [Link]

Sources

thermodynamic stability of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Executive Summary

In the landscape of drug discovery and development, the three-dimensional conformation of a molecule is paramount. It governs molecular recognition, binding affinity, and metabolic stability. Substituted cyclohexanes represent a ubiquitous structural motif in medicinal chemistry, yet their conformational intricacies are often underappreciated. The thermodynamic stability of different conformers dictates the predominant shape of the molecule in solution, which is the biologically relevant form. This guide provides an in-depth analysis of the thermodynamic stability of a complex, polysubstituted scaffold: 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. By dissecting the steric and stereoelectronic forces at play, we establish a predictive framework for determining its most stable conformation. This analysis integrates foundational principles of conformational analysis with modern computational and experimental validation strategies, offering a robust workflow for researchers engaged in rational drug design.

The Foundational Role of Conformational Analysis

The cyclohexane ring is a cornerstone of organic chemistry, prized for its rigid yet conformationally mobile nature. It predominantly adopts a chair conformation, a structure that masterfully minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering all substituents.[1] The interconversion between two distinct chair forms, known as a ring flip, is a rapid process at room temperature.[2]

However, the introduction of substituents breaks the energetic degeneracy of these two chair forms. Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2] The energetic preference for the equatorial position is a cornerstone of conformational analysis. This preference is primarily driven by the avoidance of destabilizing steric interactions, most notably 1,3-diaxial interactions . These are repulsive forces between an axial substituent and the other two axial atoms (typically hydrogens) on the same face of the ring.[3][4][5] The magnitude of this destabilization is quantified by the substituent's "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[6][7]

Deconstructing the Stereochemistry of the Target Molecule

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid presents a multifaceted stereochemical challenge due to its three stereocenters (C1, C3, and C5). The relative orientation of the methyl groups at C3 and C5 establishes the foundational scaffold.

  • cis-3,5-dimethylcyclohexane : In this configuration, the most stable conformation places both methyl groups in equatorial positions to avoid any 1,3-diaxial interactions. This diequatorial arrangement serves as a low-energy, highly stable scaffold.

  • trans-3,5-dimethylcyclohexane : This isomer is inherently less stable. In any chair conformation, one methyl group must be axial while the other is equatorial. The ring flip simply swaps their positions. This results in a persistent 1,3-diaxial interaction between the axial methyl group and the axial hydrogens at C1 and C5, making this scaffold energetically disfavored compared to the cis isomer.

For the purpose of identifying the most thermodynamically stable overall structure, our analysis will focus on the lower-energy cis-3,5-dimethylcyclohexane scaffold. Upon this scaffold, the substituents at the quaternary C1 center (methoxy and carboxylic acid) can be arranged in two ways, creating a pair of diastereomers. We will analyze the conformational equilibrium of one of these diastereomers to illustrate the core principles.

A Deep Dive into Conformational Stability

The thermodynamic stability of any given conformer is a summation of all stabilizing and destabilizing interactions. For this molecule, the analysis hinges on two key factors: classical steric hindrance and more subtle stereoelectronic effects.

Steric Factors: The Decisive Role of A-Values

The A-value is a direct measure of the steric bulk of a substituent in the context of a cyclohexane ring.[7] Larger A-values indicate a stronger preference for the equatorial position.[6]

SubstituentA-Value (kcal/mol)Authoritative Source
-CH₃ (Methyl)~1.74[7][8]
-COOH (Carboxylic Acid)~1.4[9]
-OCH₃ (Methoxy)~0.75[9]

These values are additive and serve as a powerful predictive tool.[10] A conformer's relative strain energy can be estimated by summing the A-values of all its axial substituents.[10] The analysis reveals that the methyl group is the sterically most demanding, followed by the carboxylic acid, and then the methoxy group.

Stereoelectronic Factors: Beyond Simple Sterics

While sterics are often dominant in carbocycles, stereoelectronic effects involving orbital interactions can modulate stability. The anomeric effect describes the tendency of an electronegative substituent at a position adjacent to a heteroatom in a ring to favor the axial orientation, contrary to steric predictions.[11] This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the substituent's C-X bond.

In our target molecule, 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the ring atom is carbon, not a heteroatom. Therefore, the classic anomeric effect is not observed in the same way it would be in a pyranose ring.[11] However, the underlying principle of hyperconjugation remains relevant. Stabilizing interactions can occur between the lone pairs of the methoxy oxygen and the σ* orbitals of adjacent C-C bonds within the ring. The specific geometry of axial vs. equatorial methoxy groups will influence the efficiency of this orbital overlap, but it is generally considered a secondary, modulating factor compared to the powerful influence of 1,3-diaxial steric strain in this system.

Conformational Analysis of the cis-3,5-dimethyl Isomer

Let us consider the diastereomer with cis-3,5-dimethyl groups and analyze the two possible chair conformations resulting from a ring flip. We will start with the conformer that places the two largest groups, the methyls, in their preferred equatorial positions. This establishes the most stable ring conformation. Now, we must consider the two substituents at C1.

Let's analyze the equilibrium for one diastereomer, which we will call Conformer A and its ring-flipped counterpart, Conformer B .

  • Conformer A : Features both C3 and C5 methyl groups in equatorial positions. At C1, let's place the sterically larger carboxylic acid group in the equatorial position and the smaller methoxy group in the axial position.

    • Strain Calculation : The primary source of strain comes from the axial methoxy group. This group will experience 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

    • Estimated Strain : ~0.75 kcal/mol (from the A-value of -OCH₃).

  • Conformer B (Post-Ring Flip) : In this conformation, all axial groups become equatorial and vice versa.

    • The C3 and C5 methyl groups are now forced into axial positions.

    • The C1 carboxylic acid group is now axial, and the methoxy group is equatorial.

    • Strain Calculation : The strain is now significantly higher and comes from multiple sources.

      • Axial -CH₃ at C3: Experiences 1,3-diaxial interactions with the axial hydrogen at C1 and the axial methyl group at C5.

      • Axial -CH₃ at C5: Experiences 1,3-diaxial interactions with the axial hydrogen at C1 and the axial methyl group at C3.

      • Axial -COOH at C1: Experiences 1,3-diaxial interactions with the axial methyl groups at C3 and C5.

    • Estimated Strain : Sum of A-values for two axial methyls and one axial carboxylic acid = (2 * 1.74) + 1.4 = 4.88 kcal/mol .

Caption: Conformational equilibrium showing the highly favored diequatorial methyl conformer.

Predictive Modeling via Computational Chemistry

While A-values provide an excellent qualitative and semi-quantitative estimate, in silico modeling offers a more precise quantification of the energetic landscape. Density Functional Theory (DFT) calculations are the industry standard for achieving a balance of accuracy and computational efficiency for molecules of this size.[12]

Workflow for In Silico Conformational Analysis

A self-validating computational protocol is essential for trustworthy results. The workflow involves identifying all potential low-energy conformers, performing high-level geometry optimizations, and confirming them as true energy minima.

G A 1. Build Stereoisomer (e.g., cis-3,5-dimethyl) B 2. Generate Initial Conformers (e.g., Conformer A and B) A->B C 3. Geometry Optimization (DFT: B3LYP/6-31G(d)) B->C D 4. Frequency Calculation (Confirm true minima - no imaginary frequencies) C->D E 5. Extract Gibbs Free Energy (ΔG) (Including ZPE correction) D->E F 6. Compare ΔG Values (Identify global minimum) E->F

Caption: A standard workflow for computational conformational analysis.

Protocol: DFT Energy Calculation
  • Structure Generation : Build the 3D coordinates for each chair conformer (e.g., Conformer A and B from Section 3.3) in a molecular editor.

  • Input File Preparation :

    • Select a computational chemistry package (e.g., Gaussian, ORCA).

    • Define the calculation type: Opt Freq (Optimization followed by Frequency).

    • Specify the method: B3LYP.

    • Specify the basis set: 6-31G(d). This is a good starting point for organic molecules.[13]

    • Optionally, include a solvent model (e.g., SCRF=(PCM, Solvent=Water)) to simulate aqueous conditions.

  • Execution : Submit the calculation to a high-performance computing resource.

  • Validation & Data Extraction :

    • Upon completion, verify that the optimization converged successfully.

    • Inspect the frequency calculation output. A true minimum will have zero imaginary frequencies.[13]

    • Extract the final "Sum of electronic and thermal Free Energies" for each conformer.

  • Analysis : Calculate the relative energy (ΔΔG) between the conformers. The conformer with the lowest absolute Gibbs Free Energy is the most thermodynamically stable.

Strategies for Experimental Validation

Computational predictions must be grounded in experimental reality. Several powerful analytical techniques can elucidate the conformational preferences of cyclohexane derivatives in solution.

The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for studying molecular conformation in solution.[14]

  • Chemical Shift (δ) : The electronic environment of a nucleus dictates its chemical shift. Axial and equatorial protons have distinct chemical shifts, although at room temperature, rapid ring-flipping often produces a time-averaged signal.[2][15]

  • Vicinal Coupling Constants (³JHH) : The Karplus relationship describes a clear correlation between the dihedral angle of two adjacent C-H bonds and the magnitude of their coupling constant. This allows for the differentiation between axial-axial (~8-13 Hz), axial-equatorial (~2-5 Hz), and equatorial-equatorial (~2-5 Hz) couplings, providing definitive proof of a substituent's orientation.

  • Nuclear Overhauser Effect (NOE) : NOE correlations are observed between protons that are close in space. Strong NOEs between an axial substituent and the other axial protons on the same face of the ring provide unambiguous evidence for that conformation.

Protocol: Variable-Temperature (VT) NMR

Objective : To slow the rate of chair-chair interconversion to observe the individual signals of distinct conformers.[16]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Cooling and Acquisition : Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Spectral Monitoring : Acquire a spectrum at each temperature point. Observe the spectral lines for broadening, which indicates the onset of slowed interconversion on the NMR timescale.[16]

  • Decoalescence : Continue cooling until the broadened, time-averaged signals resolve into two distinct sets of sharp signals, representing the two individual chair conformers. This is known as the decoalescence temperature.

  • Integration : At the lowest achievable temperature, carefully integrate the signals corresponding to each conformer. The ratio of the integrals directly provides the equilibrium constant (Keq) at that temperature, from which ΔG can be calculated using the equation ΔG = -RTlnK.

Conclusion: Implications for Rational Drug Design

The thermodynamic stability of 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is dictated by a clear hierarchy of non-covalent interactions. The analysis demonstrates that the most stable stereoisomer will be the one built upon the cis-3,5-dimethylcyclohexane scaffold. Furthermore, its most stable conformation will arrange this scaffold in a diequatorial chair and place the largest C1 substituent—the carboxylic acid group—in the equatorial position to minimize 1,3-diaxial strain.

For drug development professionals, this understanding is not merely academic. The lowest energy conformer is the one that exists in the highest population at physiological temperatures and is therefore the most likely to engage with a biological target. Designing molecules with a strong intrinsic preference for a specific, bioactive conformation can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity. The workflows and principles detailed in this guide provide a blueprint for prospectively analyzing and optimizing such critical molecular properties.

References

  • Wikipedia contributors. (2024). Anomeric effect. Wikipedia, The Free Encyclopedia. [Link]

  • da Silva, J. B. P., & de Oliveira, B. G. (2014). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]

  • Wikipedia contributors. (2024). A value. Wikipedia, The Free Encyclopedia. [Link]

  • Wiberg, K. B., & Rablen, P. R. (2026). Anomeric effect in six-membered rings: An NBO perspective. PubMed. [Link]

  • University of Calgary. (n.d.). Ch25: Anomeric effect. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Tao, K. (n.d.). MCAT Flashcards: 1,3-Diaxial Interactions. ProspectiveDoctor. [Link]

  • Lumen Learning. (n.d.). Monosubstituted Cylcohexanes. MCC Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. [Link]

  • JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. [Link]

  • H., Nathan. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link]

  • Anet, F. A. L., & Bourn, A. J. R. (1965). NMR Study of Rotational Barriers and Conformational Preferences. II. d 11 ‐Cyclohexane. AIP Publishing. [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. [Link]

  • Ashenhurst, J. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry. [Link]

  • Kaila, V. R. I., & Hummer, G. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. IJERT. [Link]

  • JoVE. (2024, December 5). Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. [Link]

  • ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane?[Link]

  • Wikipedia contributors. (2024). Cyclohexane conformation. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2022, November 11). 4.7: Conformations of Monosubstituted Cyclohexanes. [Link]

  • Dummies.com. (2021, July 26). How to Find the Most Stable Conformation of Cyclohexane. [Link]

  • University of Wisconsin-Madison. (n.d.). Cyclohexane Conformational Analysis. [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]

Sources

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid pKa value and relative acidity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid requires a rigorous understanding of physical organic chemistry, specifically how stereochemistry, inductive effects, and solvation dynamics converge to dictate thermodynamic acidity.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions, providing researchers and drug development professionals with a mechanistic breakdown of this molecule's pKa, supported by self-validating experimental protocols for empirical verification.

Molecular Architecture & Stereochemical Dynamics

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (C₁₀H₁₈O₃) presents a highly substituted alicyclic system. The acidity of the C1 carboxyl group is not isolated; it is heavily modulated by the three-dimensional conformation of the cyclohexane ring.

  • Chair Conformation & Steric Strain: To minimize 1,3-diaxial interactions, the bulky methyl groups at C3 and C5 will predominantly adopt equatorial positions (assuming the cis-3,5-dimethyl diastereomer, which is thermodynamically favored).

  • The C1 Quaternary Center: At the C1 position, the molecule features both a methoxy (-OCH₃) and a carboxylic acid (-COOH) group. Because the -COOH group has a larger conformational A-value (~1.4 kcal/mol) compared to the -OCH₃ group (~0.6 kcal/mol), the carboxylate will preferentially occupy the equatorial position, forcing the alpha-methoxy group into the axial position. This specific spatial arrangement dictates how water molecules can approach and stabilize the conjugate base.

Thermodynamic Acidity: Substituent Effects on pKa

The pKa of an organic acid is a measure of the free energy difference between the protonated acid and its deprotonated conjugate base. For this molecule, two competing forces dictate the final pKa:

1. Inductive Electron Withdrawal (-I Effect): The highly electronegative oxygen of the alpha-methoxy group pulls electron density away from the carboxylate through the sigma-bond framework. This disperses the negative charge of the conjugate base, stabilizing it and significantly increasing acidity (lowering pKa). As seen in simpler analogs, the shift from acetic acid (pKa 4.76) to methoxyacetic acid (pKa 3.57) yields a ΔpKa of -1.19 units ([1]).

2. Steric Desolvation Effect: For an acid to dissociate readily, its conjugate base must be stabilized by a hydration sphere (hydrogen bonding with water). The bulky 3,5-dimethyl groups and the cyclohexane ring create a hydrophobic shield around the C1 carboxylate. This steric hindrance physically blocks water molecules, reducing the solvation energy of the anion. This destabilizes the conjugate base, pushing the equilibrium back toward the protonated state, thereby decreasing acidity (raising pKa). This is evidenced by 1-methylcyclohexanecarboxylic acid, which has a pKa of 5.13 compared to the unsubstituted cyclohexanecarboxylic acid's 4.90 ([2]).

Quantitative pKa Estimation & Comparative Data

Because the exact empirical pKa of 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is not widely cataloged in standard digitized datasets, we must estimate it using Linear Free Energy Relationships (LFER). By applying the -1.19 ΔpKa inductive shift of an alpha-methoxy group to the sterically hindered alicyclic baseline (~5.00), we calculate an estimated pKa range of 3.85 to 4.05 .

CompoundpKa (25°C)ΔpKa (vs. Base)Primary Structural Effect
Acetic Acid4.760.00Aliphatic baseline
Methoxyacetic Acid3.57-1.19Strong α-inductive withdrawal (-I)
Cyclohexanecarboxylic Acid4.900.00Alicyclic baseline
1-Methylcyclohexanecarboxylic Acid5.13+0.23Steric hindrance & +I effect
1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid ~3.85 - 4.05 *-0.85 to -1.05 Competing -I (dominant) and steric desolvation

*Estimated value based on LFER and competing physical organic principles.

Mechanistic Visualization

The following diagram illustrates the logical integration of these competing electronic and steric effects.

SubstituentEffects Base Cyclohexanecarboxylic Acid (Baseline pKa ~ 4.90) Methoxy α-Methoxy Group (-OCH3) Inductive Electron Withdrawal (-I) Stabilizes Anion Base->Methoxy Increases Acidity (ΔpKa ≈ -1.19) Dimethyl 3,5-Dimethyl Groups (-CH3) Steric Hindrance Reduces Anion Solvation Base->Dimethyl Decreases Acidity (ΔpKa ≈ +0.15 to +0.25) Target 1-Methoxy-3,5-dimethylcyclohexane- 1-carboxylic acid (Estimated pKa ~ 3.85 - 4.05) Methoxy->Target Electronic Dominance Dimethyl->Target Steric Modulation

Fig 1: Logical integration of electronic and steric substituent effects on the target molecule's pKa.

Experimental Methodology: Self-Validating pKa Determination

Due to the highly lipophilic nature of the 3,5-dimethylcyclohexane scaffold, this molecule will exhibit poor solubility in pure aqueous media, making standard aqueous potentiometric titration unreliable. To empirically determine the exact pKa, researchers must utilize a Yasuda-Shedlovsky Co-Solvent Extrapolation Protocol .

This method is inherently self-validating: if the final extrapolation plot is strictly linear, it confirms that the co-solvent did not induce specific, anomalous solute interactions that violate the Born solvation model.

Step-by-Step Yasuda-Shedlovsky Protocol
  • Solvent Preparation: Prepare four distinct co-solvent mixtures of Methanol and LC-MS grade Water (e.g., 20%, 30%, 40%, and 50% MeOH by weight).

  • Analyte Dissolution: Accurately weigh and dissolve 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid into each of the four solvent mixtures to achieve a concentration of ~2 mM.

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) that have been temperature-equilibrated to exactly 25.0 ± 0.1 °C.

  • Potentiometric Titration: Titrate each of the four solutions with standardized 0.1 M KOH (prepared in the matching co-solvent ratio) under a continuous Nitrogen (N₂) purge to prevent CO₂ absorption. Record the apparent pH vs. titrant volume to find the apparent pKa (psKa) at the half-equivalence point for each mixture.

  • Data Extrapolation: Plot the measured psKa values against the inverse of the dielectric constant ( 1/ε ) of the respective MeOH/H₂O mixtures.

  • Validation & Derivation: Perform a linear regression. Extrapolate the line of best fit to the inverse dielectric constant of pure water ( 1/ε≈0.0128 at 25°C). The y-intercept at this point yields the true, thermodynamic aqueous pKa.

Protocol S1 1. Sample Prep Dissolve analyte in MeOH/H2O mixtures (20-50% MeOH) S2 2. Titration Potentiometric titration with 0.1M KOH at 25°C under N2 atmosphere S1->S2 S3 3. Data Plotting Plot apparent pKa (psKa) vs. 1/Dielectric Constant S2->S3 S4 4. Extrapolation Linear regression to pure water (1/ε ≈ 0.0128) to yield true aqueous pKa S3->S4

Fig 2: Self-validating Yasuda-Shedlovsky potentiometric titration workflow for lipophilic acids.

Implications for Drug Development

Understanding the precise pKa (~3.85 - 4.05) of 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is critical for pharmacokinetic modeling. Because the pKa is significantly lower than physiological pH (7.4), this molecule will exist almost exclusively (>99.9%) in its ionized, carboxylate form in systemic circulation.

While the ionization drastically increases aqueous solubility, it severely restricts passive diffusion across lipophilic cell membranes (e.g., the Blood-Brain Barrier or intestinal epithelium). However, the bulky, hydrophobic 3,5-dimethylcyclohexane ring counters this by increasing the overall partition coefficient (LogP). Drug development professionals must carefully balance this "lipophilic-anion" dichotomy when formulating this compound for oral bioavailability or targeting specific intracellular receptors.

References

  • Wikipedia Contributors. "Methoxyacetic acid." Wikipedia, The Free Encyclopedia. Available at:[Link] [INDEX]

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently necessitates the formation of amide bonds utilizing highly sterically hindered building blocks. 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 1549542-90-6) represents a formidable challenge in synthetic organic chemistry[1][2].

This substrate possesses a "perfect storm" of steric and electronic deactivation:

  • Tertiary Carboxylic Acid: The carboxyl group is directly attached to a fully substituted quaternary carbon (C1 of the cyclohexane ring), severely restricting the trajectory of incoming nucleophiles.

  • Alpha-Alkoxy Substitution: The α -methoxy group introduces significant local steric bulk while inductively withdrawing electron density, which can destabilize certain transient activation intermediates.

  • Cyclohexane Conformational Blocking: The 3,5-dimethyl groups create a highly congested three-dimensional pocket, particularly if the methyl groups occupy axial positions relative to the carboxylate face.

When standard coupling reagents (e.g., EDC, DCC, or HATU) are employed with this substrate, the reaction typically stalls. The bulky O -acylisourea intermediate forms, but the incoming amine cannot navigate the steric shielding to attack the carbonyl carbon. Consequently, the intermediate undergoes a thermodynamically driven 1,3-rearrangement to form a dead-end N -acylurea byproduct[3][4].

To overcome this, the activation strategy must generate the smallest possible electrophilic intermediate (e.g., an acyl chloride) or utilize highly reactive, less sterically demanding active esters (e.g., Oxyma derivatives)[5][6].

Mechanistic Causality & Reagent Selection

Strategy A: In Situ Acyl Chloride Generation (Ghosez's Reagent)

For extreme steric hindrance—especially when coupling with weak or bulky amines—converting the carboxylic acid to an acyl chloride is the most effective strategy. However, traditional reagents like thionyl chloride or oxalyl chloride/DMF can cause side reactions (e.g., ether cleavage or degradation) due to harsh acidic byproducts.

Ghosez's reagent (1-chloro- N,N,2 -trimethyl-1-propenylamine) operates under strictly neutral conditions. It converts the hindered acid into an acyl chloride while generating an innocuous, neutral amide byproduct ( N,N -dimethylisobutyramide). The resulting acyl chloride presents minimal steric bulk, allowing even hindered amines to attack the carbonyl trajectory successfully[6][7].

Strategy B: Uronium-Oxyma Activation (COMU)

For moderately hindered amines, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) paired with OxymaPure is the premier choice. COMU rapidly forms an Oxyma active ester. Unlike HOBt or HOAt, Oxyma is less sterically demanding and highly electron-withdrawing, making the resulting ester exceptionally reactive toward aminolysis while suppressing epimerization (though stereocenters in this specific substrate are fixed, the kinetic benefits remain)[5][8].

G Substrate 1-Methoxy-3,5-dimethyl cyclohexane-1-carboxylic acid EDC EDC / DIC Substrate->EDC Ghosez Ghosez's Reagent Substrate->Ghosez O_Acyl O-Acylisourea (Sterically Blocked) EDC->O_Acyl N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Rearrangement (Due to slow amine attack) Acyl_Cl Acyl Chloride (Minimal Steric Bulk) Ghosez->Acyl_Cl Neutral Activation Amide Target Amide Acyl_Cl->Amide + Amine

Mechanistic divergence: EDC rearrangement vs. successful Ghosez's reagent activation.

Data Presentation: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to highly hindered α -alkoxy tertiary carboxylic acids like 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Coupling StrategyActive IntermediateByproductsSuitability for Hindered AminesExpected Yield
EDC / HOBt O -Acylisourea HOBt esterUrea, N -acylureaPoor (Steric clash)< 15%
HATU / DIPEA HOAt active esterTetramethylureaModerate30 - 50%
COMU / Oxyma Oxyma active esterMorpholine-ureaGood60 - 80%
Ghosez's Reagent Acyl Chloride N,N -dimethylisobutyramideExcellent> 85%

Experimental Protocols

Protocol A: Amide Coupling via Ghosez's Reagent (Recommended for Extreme Hindrance)

This protocol is a self-validating system: the absence of acidic byproducts during activation prevents substrate degradation, while the sequential addition ensures the amine does not react with the activation reagent.

Reagents & Stoichiometry:

  • 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (1.0 eq)

  • Ghosez’s Reagent (1.2 eq)

  • Amine (1.5 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon/N 2​ ). Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Formation: Add Ghosez’s reagent (1.2 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 1 to 3 hours. Causality check: The reaction mixture should remain clear. The neutral formation of the acyl chloride prevents the α -methoxy group from undergoing acid-catalyzed elimination.

  • Amine Addition: Re-cool the mixture to 0 °C. Add the amine (1.5 eq) followed immediately by DIPEA (2.5 eq).

  • Coupling: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (if the amine is not acid-sensitive) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure amide.

Workflow Step1 1. Dissolve Acid in dry DCM (0 °C) Step2 2. Add Ghosez's Reagent (1.2 eq) Stir 1-3h Step1->Step2 Step3 3. Add Amine (1.5 eq) + DIPEA (2.5 eq) Warm to RT Step2->Step3 Step4 4. Aqueous Workup & Purification Step3->Step4

Step-by-step workflow for Ghosez's reagent-mediated amide coupling.

Protocol B: Amide Coupling via COMU/OxymaPure (For Moderately Hindered Amines)

This protocol leverages the high solubility and reactivity of the Oxyma active ester, providing a greener alternative to halogenated activating agents.

Reagents & Stoichiometry:

  • 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (1.0 eq)

  • COMU (1.1 eq)

  • OxymaPure (1.1 eq)

  • Amine (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq), COMU (1.1 eq), and OxymaPure (1.1 eq) in anhydrous DMF at room temperature.

  • Base Addition: Add DIPEA (1.5 eq) to the mixture. Stir for 5–10 minutes. Note: A color change (often to a yellow/orange hue) indicates the formation of the Oxyma active ester.

  • Coupling: Add the amine (1.2 eq) and the remaining DIPEA (1.5 eq) to the activated mixture. Stir at room temperature for 4–8 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash extensively with water (5x) to remove DMF, COMU byproducts, and Oxyma. Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via flash chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization Conditions for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing this specific substituted cyclohexane carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during the purification process.

I. Understanding the Molecule: Key Physicochemical Properties

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid is a molecule with several structural features that influence its crystallization behavior. The cyclohexane ring provides a non-polar backbone, while the carboxylic acid and methoxy groups introduce polarity and the capacity for hydrogen bonding. The two methyl groups can also affect crystal packing. Understanding this balance of polar and non-polar characteristics is fundamental to selecting an appropriate solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[1] Given the molecule's mixed polarity, a good starting point is to screen a range of solvents with varying polarities.[1][2]

Recommended Initial Solvent Screening:

  • Polar Protic Solvents: Alcohols like ethanol or isopropanol can be effective due to their ability to form hydrogen bonds with the carboxylic acid group.[1]

  • Medium Polarity Solvents: Ethyl acetate and acetone are good candidates that can dissolve the compound when heated.[1]

  • Non-polar Solvents: Heptane or toluene are less likely to be primary solvents but can be excellent as anti-solvents in a binary solvent system.[1][3]

  • Binary Solvent Systems: A mixture, such as ethanol/water or ethyl acetate/hexane, often provides the fine-tuned solubility needed for high-purity crystals.[4]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals.[5] This is a common problem when the solution is too concentrated or cools too quickly.[1]

Troubleshooting Strategies:

  • Add More Solvent: Your solution may be too saturated. Return the flask to the heat source and add a small amount of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.[5]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[1] After heating, allow the flask to cool to room temperature on a benchtop, insulated with a cloth, before moving it to an ice bath.[4]

  • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a different solvent or a binary solvent mixture.[4]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1][4]

  • Seeding: If you have a pure crystal from a previous batch, add a single seed crystal to the cooled, saturated solution to induce crystallization.[1]

Q3: The purity of my crystallized product is not improving. What are the likely causes?

A3: Insufficient purity after recrystallization often points to either the inclusion of impurities within the crystal lattice or inadequate removal of the impurity-laden mother liquor.[6][7]

Potential Causes and Solutions:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystals.[4][8] A slower cooling rate is crucial for selective crystallization.

  • Impurity Profile: If the impurities have very similar solubility profiles to your target compound, a single recrystallization may not be sufficient.[4] Consider a second recrystallization or a different purification technique, such as column chromatography, to remove stubborn impurities.[4]

  • Inadequate Washing: After filtration, it is essential to wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor without dissolving a significant amount of the product.[1][4]

III. Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.

Problem 1: Low Recovery of Purified Product

A low yield can be disheartening but is often correctable by refining your technique.[5]

Systematic Troubleshooting:

  • Minimize the Amount of Hot Solvent: The most common cause of low recovery is using an excessive volume of hot solvent to dissolve the crude product.[9] Use only the minimum amount required for complete dissolution at the solvent's boiling point.

  • Ensure Complete Cooling: The solubility of the compound decreases as the temperature drops.[6] Ensure the solution has been thoroughly cooled, preferably in an ice bath, before filtration to maximize the precipitation of the product.[4]

  • Check the Mother Liquor: To determine if a significant amount of your product remains in the filtrate, you can concentrate the mother liquor by evaporation and see if more crystals form upon cooling.[4]

  • Avoid Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[4]

Problem 2: Formation of Very Small or Needle-Like Crystals

While these crystals may be pure, their small size can make them difficult to handle and dry. The goal is often to obtain larger, more well-defined crystals.

Strategies for Growing Larger Crystals:

  • Slower Cooling: As mentioned previously, a slow cooling rate is paramount.[10] An insulated container or a dewar can be used to slow down the cooling process.

  • Solvent System Optimization: A binary solvent system can be finely tuned to achieve slower crystal growth. Dissolve the compound in a "good" solvent and then slowly add a "poor" (or anti-solvent) until the solution becomes slightly turbid. Heating this mixture until it is clear and then allowing it to cool slowly can yield larger crystals.[1][11]

  • Vapor Diffusion: For obtaining high-quality single crystals, vapor diffusion is an excellent, albeit slower, method. The compound is dissolved in a soluble solvent, and this solution is placed in a sealed container with a larger reservoir of a volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces solubility and promotes gradual crystal growth.[1]

Problem 3: The Compound Fails to Crystallize

Sometimes, even after cooling, the solution remains clear, a state known as supersaturation.[9]

Inducing Crystallization:

  • Scratching: As a first step, try scratching the inside of the flask with a glass rod.[5]

  • Seeding: Add a seed crystal if one is available.

  • Reduce Solvent Volume: If the solution is clear, it's possible too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[5]

  • Add an Anti-Solvent: If you are using a single solvent system, the careful addition of an anti-solvent (a solvent in which your compound is insoluble) can induce precipitation. Add the anti-solvent dropwise until the solution becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to cool slowly.[3]

  • Re-evaluation of Solvent: If all else fails, the solvent may be inappropriate. The compound might be too soluble even at low temperatures. In this case, it is necessary to go back to the solvent screening stage.[5]

IV. Experimental Protocols & Data Presentation

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise.

  • Room Temperature Solubility: Agitate the test tubes and observe if the compound dissolves at room temperature. A solvent that completely dissolves the compound at this stage is generally not suitable for recrystallization.[1]

  • Elevated Temperature Solubility: For the solvents that did not dissolve the compound at room temperature, gently heat them. An ideal solvent will completely dissolve the compound at or near its boiling point.[1]

  • Cooling and Observation: Allow the hot solutions to cool to room temperature, and then in an ice bath. The solvent that produces a good yield of well-formed crystals is a strong candidate for your bulk recrystallization.[1]

Table 1: Solvent Selection Guide for Carboxylic Acids

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for polar compounds; can form hydrogen bonds.[1]
KetonesAcetone, Methyl Ethyl KetonePolar Aprotic56, 80Good general-purpose solvents.[1]
EstersEthyl AcetateMedium Polarity77Less polar than ketones, good for a range of compounds.[1]
HydrocarbonsHexane, Heptane, TolueneNonpolar69, 98, 111Often used as anti-solvents.[1][12]
EthersDiethyl Ether, THFLow Polarity35, 66Can be used in solvent/anti-solvent systems.[1]
Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the crystals thoroughly. A vacuum oven at a gentle temperature is often suitable.[1]

V. Visualizing the Workflow

Diagram 1: Troubleshooting Crystallization Issues

G start Crystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out low_purity Purity Not Improved? oiling_out->low_purity No oiling_out_solutions 1. Add more solvent 2. Slow cooling rate 3. Change solvent system oiling_out->oiling_out_solutions Yes low_yield Low Yield? low_purity->low_yield No low_purity_solutions 1. Slow cooling rate 2. Re-crystallize 3. Improve washing low_purity->low_purity_solutions Yes no_crystals No Crystals Form? low_yield->no_crystals No low_yield_solutions 1. Use minimum hot solvent 2. Ensure complete cooling 3. Check mother liquor low_yield->low_yield_solutions Yes success Pure Crystals Obtained no_crystals->success No no_crystals_solutions 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume 4. Add anti-solvent no_crystals->no_crystals_solutions Yes oiling_out_solutions->start Re-attempt low_purity_solutions->start Re-attempt low_yield_solutions->start Re-attempt no_crystals_solutions->start Re-attempt

Caption: A flowchart for troubleshooting common crystallization problems.

Diagram 2: Impact of Cooling Rate on Crystal Purity

G cluster_fast Rapid Cooling cluster_slow Slow Cooling fast_cooling Fast Crystal Growth impurity_trap Impurities Trapped in Crystal Lattice fast_cooling->impurity_trap low_purity_fast Low Purity Crystals impurity_trap->low_purity_fast slow_cooling Slow, Ordered Growth impurity_exclusion Impurities Remain in Mother Liquor slow_cooling->impurity_exclusion high_purity_slow High Purity Crystals impurity_exclusion->high_purity_slow start Saturated Solution start->fast_cooling start->slow_cooling

Caption: The relationship between cooling rate and crystal purity.

VI. References

  • Georgakis, C. (2013). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.

  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • MDPI. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • ACS Publications. (2005). In-Line Analysis of Impurity Effects on Crystallisation. [Link]

  • ACS Publications. (2022). Impact of Cooling Profile on Batch Emulsion Solution Crystallization. [Link]

  • Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]

  • ResearchGate. (n.d.). Cooling profiles followed in batch cooling crystallizations. [Link]

  • AIChE. (n.d.). On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach. [Link]

  • (n.d.). RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • (n.d.). Recrystallization1.

  • PMC. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]

  • MDPI. (2020). Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • (2025). Impact of impurities on crystal growth.

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

  • ScholarBank@NUS. (n.d.). Effects of impurities on crystal growth processes. [Link]

  • PMC. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.

  • Benchchem. (n.d.). Applications of Substituted Cyclohexanes in Organic Synthesis: A Guide for Researchers.

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution | Energy & Fuels. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. [Link]

  • Google Patents. (n.d.). Purification of cyclohexane - US4433194A.

  • (n.d.). 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information.

  • PMC. (n.d.). 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid. [Link]

  • (n.d.). Pharmaceutical Co-crystal : An Emerging Technique to enhance Physicochemical properties of drugs.

  • PubChem. (n.d.). 3,5-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 21872116. [Link]

Sources

preventing unwanted decarboxylation of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Unwanted Decarboxylation During Heating

Welcome to the technical support center for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decarboxylation of this compound during experimental procedures involving heat. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the integrity of your research.

Understanding the Challenge: The Science of Decarboxylation

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While this process is essential in many biological and synthetic pathways, it can be an undesirable side reaction when the integrity of the carboxylic acid moiety is crucial for the desired molecular structure and function.

The stability of a carboxylic acid towards decarboxylation is highly dependent on its molecular structure. Regular carboxylic acids attached to simple alkyl chains are generally stable and do not decarboxylate easily.[1][2] However, the presence of certain functional groups can significantly lower the activation energy for this reaction, making the molecule susceptible to decarboxylation, especially upon heating.

In the case of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the presence of the methoxy group on the same carbon as the carboxylic acid (an α-methoxy acid) can influence its stability. While not as prone to decarboxylation as β-keto acids, which can undergo a facile cyclic transition state, the electronic effects of the methoxy group and the potential for steric strain in the cyclohexane ring can contribute to its thermal lability.

The Mechanism of Concern

While there is no specific literature detailing the exact decarboxylation mechanism for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, we can infer potential pathways from related structures. Acid-catalyzed decarboxylation often involves protonation of the carboxyl group, which can facilitate C-C bond cleavage.[3][4][5] The presence of electron-donating groups, such as a methoxy group, can sometimes accelerate this process in aromatic systems, although the effect on an aliphatic system is more complex.[6][7]

It is also plausible that under certain conditions, a mechanism involving the formation of a stabilized carbocation or a concerted process could be at play. Understanding these potential pathways is key to designing effective preventative strategies.

Troubleshooting Guide: FAQs for Unwanted Decarboxylation

This section addresses common issues encountered when heating 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Q1: I'm observing gas evolution and a loss of my starting material when heating my reaction. Is this decarboxylation?

A1: Gas evolution (CO₂) and the disappearance of the starting carboxylic acid are classic signs of decarboxylation. To confirm, you can analyze the reaction mixture by techniques such as ¹H NMR or ¹³C NMR to look for the disappearance of the carboxylic acid proton and carbon signals and the appearance of new signals corresponding to the decarboxylated product (1,3-dimethyl-1-methoxycyclohexane). Mass spectrometry can also be used to identify the mass of the decarboxylated product.

Q2: At what temperature does significant decarboxylation of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid begin?

A2: The exact temperature for the onset of decarboxylation can vary depending on several factors, including the solvent, pH, and the presence of any catalytic impurities. As a general guideline, thermal decomposition becomes more significant at elevated temperatures. We recommend running small-scale experiments with careful temperature monitoring (e.g., in 10-20 °C increments) to determine the thermal stability of your specific compound under your reaction conditions. For many carboxylic acids, temperatures between 50 and 150°C can be sufficient to induce decarboxylation, especially with prolonged heating.[1]

Q3: How does the choice of solvent affect decarboxylation?

A3: The solvent can play a crucial role.

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can potentially facilitate decarboxylation by participating in proton transfer steps. Aprotic solvents (e.g., THF, toluene, DMF) are often preferred for reactions where decarboxylation is a concern.

  • Polarity: The polarity of the solvent can influence the stability of charged intermediates that may be involved in the decarboxylation pathway. Non-polar solvents may suppress mechanisms that proceed through ionic intermediates.

  • Boiling Point: Using a solvent with a lower boiling point can help maintain a lower reaction temperature, thereby reducing the rate of thermal decarboxylation.

Q4: Can the pH of my reaction mixture influence the rate of decarboxylation?

A4: Absolutely. Both acidic and basic conditions can promote decarboxylation, though the mechanisms differ.

  • Acidic Conditions: As mentioned, acid catalysis can protonate the carboxyl group, weakening the C-C bond and facilitating CO₂ loss.[3][4]

  • Basic Conditions: In basic media, the carboxylic acid is deprotonated to form a carboxylate anion. While this can sometimes stabilize the molecule, for certain structures, it can promote decarboxylation by forming a carbanion intermediate.[1] For many applications, maintaining a neutral pH is the safest approach to minimize unwanted side reactions.

Q5: Are there any additives I can use to inhibit decarboxylation?

A5: While there are no universal inhibitors for all decarboxylation reactions, you can consider the following:

  • Radical Scavengers: If a radical-mediated pathway is suspected, adding a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO might be beneficial.

  • Chelating Agents: If trace metal impurities are suspected of catalyzing the reaction, adding a chelating agent like EDTA could be helpful.

  • Bases (with caution): In some cases, converting the carboxylic acid to its salt form by adding a non-nucleophilic base can increase its thermal stability. However, this must be approached with caution as basic conditions can also promote decarboxylation in other instances.[1] A careful screening of bases and reaction conditions is necessary.

Experimental Protocols for Minimizing Decarboxylation

Here we provide a step-by-step protocol for a generic heating experiment, designed to minimize the risk of decarboxylation.

Protocol 1: Low-Temperature Heating in an Aprotic Solvent

This protocol is recommended for reactions where the desired transformation can occur at a moderate temperature.

Materials:

  • 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

  • Anhydrous aprotic solvent (e.g., Toluene, THF, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Preparation: Dry the reaction vessel and all glassware thoroughly to remove any traces of water.

  • Inert Atmosphere: Assemble the apparatus and purge the system with an inert gas for 10-15 minutes to remove oxygen and moisture.

  • Dissolution: Add the 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid to the reaction vessel, followed by the anhydrous aprotic solvent. Stir until fully dissolved.

  • Heating: Slowly heat the reaction mixture to the desired temperature using a temperature-controlled heating source. It is crucial to avoid overheating. Start with the lowest possible temperature required for the desired reaction to proceed.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). This will help you determine the optimal reaction time and temperature to maximize the yield of the desired product while minimizing decarboxylation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Data Summary: Solvent and Temperature Effects on Decarboxylation

The following table provides a conceptual summary of how solvent choice and temperature can influence the rate of unwanted decarboxylation.

Solvent TypeTemperatureExpected Rate of DecarboxylationRationale
Aprotic, Non-polar (e.g., Toluene)Low-ModerateLowMinimizes proton transfer and ionic intermediates.
Aprotic, Polar (e.g., DMF)Low-ModerateModerateCan stabilize potential charged intermediates.
Protic (e.g., Ethanol)Low-ModerateModerate to HighCan facilitate proton transfer, potentially accelerating decarboxylation.
Any SolventHighHighIncreased thermal energy will promote the decarboxylation reaction.
Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting unwanted decarboxylation.

Troubleshooting_Decarboxylation start Unwanted Decarboxylation Observed confirm Confirm Decarboxylation (NMR, MS) start->confirm lower_temp Lower Reaction Temperature confirm->lower_temp change_solvent Change Solvent (Aprotic, Non-polar) lower_temp->change_solvent If still problematic success Problem Solved lower_temp->success If successful adjust_ph Adjust pH to Neutral change_solvent->adjust_ph If still problematic change_solvent->success If successful additives Consider Additives (Radical Scavengers, Chelators) adjust_ph->additives If still problematic adjust_ph->success If successful additives->success If successful failure Re-evaluate Reaction Strategy additives->failure If still problematic

Caption: Troubleshooting workflow for unwanted decarboxylation.

References

  • How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO₂ - ACS Publications. (2016). Retrieved from [Link]

  • The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition - ACS Publications. (2016). Retrieved from [Link]

  • D. DECARBOXYLASES. Retrieved from [Link]

  • Catalysis in Enzymatic Decarboxylations: Comparison of Selected Cofactor-dependent and Cofactor-independent Examples - PMC. (2013). Retrieved from [Link]

  • Carbon Kinetic Isotope Effects and the Mechanisms of Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid and CO₂ Incorporation into 1,3-Dimethoxybenzene | Journal of the American Chemical Society. (2017). Retrieved from [Link]

  • Decarboxylation mechanisms in biological system - of Professor Aimin Liu (Feradical) at UTSA. (2012). Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. Retrieved from [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications. Retrieved from [Link]

  • Decarboxylation - Organic Chemistry Portal. Retrieved from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022). Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids - YouTube. (2025). Retrieved from [Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid | Journal of the American Chemical Society. (2010). Retrieved from [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]

  • Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxy-, tridec-2-yn-1-yl ester. Retrieved from [Link]

  • (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO₂ - ResearchGate. (2019). Retrieved from [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. (2014). Retrieved from [Link]

  • Cyclohexanecarboxylic acid, 4-methoxy-, pentadecyl ester - Cheméo. Retrieved from [Link]

  • cyclohexanecarboxylic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • 3-Methoxycyclohexanecarboxylic acid | C₈H₁₄O₃ | CID 3702280 - PubChem. Retrieved from [Link]

  • Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method validation for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic Acid: A Comparative Guide to HPLC-CAD vs. HPLC-UV

Introduction & Analytical Challenge

Quantifying highly aliphatic pharmaceutical intermediates presents a unique challenge in analytical chemistry. 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (C₁₀H₁₈O₃) is a prime example of such a molecule[1]. Structurally, it consists of a saturated cyclohexane ring substituted with a carboxylic acid, a methoxy group, and two methyl groups[1].

Because it lacks a conjugated π -electron system, the molecule possesses no strong chromophore[1][2]. Traditional High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet-Visible (UV-Vis) detection is fundamentally limited here; researchers are forced to monitor at low wavelengths (e.g., 205–210 nm) where the carbonyl group weakly absorbs. This approach inevitably leads to severe baseline drift during gradient elution and high susceptibility to matrix interference[3][4].

To overcome this, Charged Aerosol Detection (CAD) serves as a robust, universal alternative. CAD measures analytes based on particle size after nebulization and solvent evaporation, making it entirely independent of the analyte's optical properties[2][5]. This guide objectively compares HPLC-UV and HPLC-CAD methodologies and provides a self-validating, ICH Q2(R2)-compliant protocol for the accurate quantification of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

Mechanistic Comparison: UV vs. CAD

Understanding the causality behind detector selection is critical for method development. UV detection relies on the Beer-Lambert law, requiring the analyte to absorb photons. Without double bonds or aromatic rings, 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid fails to trigger a meaningful UV response[3].

Conversely, CAD operates through a four-step physical transformation[5]:

  • Nebulization: The HPLC eluent is converted into a fine aerosol using nitrogen gas.

  • Evaporation: The aerosol passes through a heated drift tube, evaporating the volatile mobile phase and leaving behind solid analyte particles.

  • Charging: A corona discharge applies a positive charge to the dried particles[2][3].

DetectionMechanism cluster_UV HPLC-UV Pathway cluster_CAD HPLC-CAD Pathway Eluent HPLC Eluent (Analyte + Mobile Phase) UV_Cell UV Flow Cell (210 nm) Eluent->UV_Cell Nebulize Nebulization (N2 Gas) Eluent->Nebulize UV_Result Poor Signal (No Chromophore) UV_Cell->UV_Result Weak Absorbance Evaporate Evaporation (Volatile Solvent) Nebulize->Evaporate Charge Corona Discharge (Particle Charging) Evaporate->Charge Dry Particles Detect Electrometer (High Sensitivity) Charge->Detect Charged Aerosol

Workflow comparing UV absorbance limitations vs. CAD aerosol charging for non-chromophoric analytes.

Quantitative Performance Summary

The following table summarizes the experimental performance differences between the two detectors for this specific analyte.

ParameterHPLC-UV (210 nm)HPLC-CADCausality / Mechanistic Driver
Sensitivity (LOD) ~50 µg/mL1–3 ng on columnCAD detects aggregate particle mass rather than relying on weak molar absorptivity[2][3].
Gradient Compatibility PoorExcellentLow-wavelength UV suffers from refractive index changes in gradients; CAD is unaffected if volatile buffers are used[4].
Linearity Linear ( R2>0.99 )Non-linear (Requires PFV)CAD particle charging is inherently quadratic over large ranges; requires a Power Function Value (PFV) to linearize[6].
Mobile Phase Limits Accepts non-volatile saltsStrictly Volatile OnlyCAD requires complete solvent evaporation; non-volatile salts (e.g., phosphates) will cause massive background noise[2].

Step-by-Step Methodology: HPLC-CAD Optimization

To quantify 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the protocol must be designed as a self-validating system. Every choice below is driven by the physical requirements of the CAD detector.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Expert Insight: You must strictly avoid non-volatile buffers (like phosphate or sulfate). Even trace non-volatile impurities will precipitate during the CAD evaporation step, resulting in high baseline noise and reduced sensitivity[2].

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Injection Volume: 10 µL.

Step 3: CAD Detector Optimization

  • Evaporation Temperature: Set to 35 °C. Causality: Because the target analyte is a relatively low-molecular-weight carboxylic acid, it exhibits semi-volatile behavior. Setting the evaporation temperature too high (e.g., 50 °C) will cause the analyte to vaporize along with the mobile phase, destroying the signal. A lower temperature preserves the solid particle[6].

  • Power Function Value (PFV): Set to 1.3. Causality: CAD response is sigmoidal/quadratic. Applying a PFV mathematically transforms the raw electrometer output to ensure a linear relationship between concentration and peak area, a strict requirement for ICH Q2(R2) compliance[6].

Step 4: Self-Validating Sequence Design To ensure trustworthiness, the run sequence must validate itself in real-time:

  • Blank (Matrix): Verifies specificity and lack of ghost peaks.

  • System Suitability Test (SST): 6 replicate injections of the 100% standard. Verifies column plate count ( N>2000 ), tailing factor ( T<1.5 ), and injection precision (RSD < 2.0%).

  • Samples: Unknown batches.

  • Bracketing Standard: Injected every 10 samples to prove detector response stability over the sequence.

ICH Q2(R2) Method Validation Workflow

Once optimized, the method must be formally validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [7][8]. The objective is to prove the procedure is scientifically fit for its intended purpose[7].

ICH_Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Matrix Evaluation) Start->Spec LinRange Linearity & Range (Power Function Optimization) Spec->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec Sens LOD & LOQ (Signal-to-Noise Determination) AccPrec->Sens

Stepwise ICH Q2(R2) validation workflow tailored for HPLC-CAD analytical procedures.

Validation Parameters & Execution
  • Specificity: Inject diluent blanks and placebo matrix. Acceptance criteria: No interfering peaks at the retention time of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid[7].

  • Linearity and Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. Because CAD data has been linearized via the PFV, plot concentration vs. peak area and apply a standard linear regression[6]. Acceptance criteria: Correlation coefficient ( R2 ) ≥0.995 . The reportable range is confirmed by demonstrating acceptable accuracy across these extremes[7].

  • Accuracy (Recovery): Spike the analyte into a blank matrix at 50%, 100%, and 150% levels (prepared in triplicate). Acceptance criteria: Mean recovery between 98.0% and 102.0%[7].

  • Precision (Repeatability & Intermediate Precision): Perform 6 replicate preparations at the 100% concentration level. ICH Q2(R2) permits reproducibility and intermediate precision to be performed as a single, well-designed set of experiments[9]. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine by injecting dilute solutions and measuring the Signal-to-Noise (S/N) ratio. LOD requires S/N ≥3 , and LOQ requires S/N ≥10 [6].

Conclusion

For highly aliphatic, non-chromophoric molecules like 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, traditional UV detection compromises data integrity. Transitioning to Charged Aerosol Detection (CAD) eliminates baseline drift and drastically improves sensitivity. By strictly controlling mobile phase volatility and optimizing the evaporation temperature, analysts can develop a highly robust method that easily satisfies the stringent requirements of the ICH Q2(R2) validation framework.

References

  • Charged aerosol detector - Wikipedia Source: wikipedia.org URL:[Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection Source: chromatographyonline.com URL:[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation Source: nih.gov (PubMed) URL:[Link]

  • 1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid - PubChemLite Source: uni.lu URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA Source: europa.eu URL:[Link]

Sources

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation patterns for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's polarity and low volatility, direct GC-MS analysis is challenging. Therefore, we present a comparative guide detailing the fragmentation of the native molecule versus its methyl ester derivative, which is essential for robust chromatographic separation. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering detailed experimental protocols, predicted mass spectra, and a mechanistic interpretation of the fragmentation pathways grounded in established mass spectrometry principles.

Part 1: The Analytical Challenge and Strategic Approach

The analysis of multifunctional compounds like 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid by GC-MS presents a significant challenge. The presence of a polar carboxylic acid group renders the molecule non-volatile, making it unsuitable for direct injection into a standard GC system. To overcome this, a chemical derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable form.[1][2]

Comparison of Derivatization Strategies

Two primary strategies are commonly employed for the derivatization of carboxylic acids for GC-MS analysis: alkylation and silylation.

  • Alkylation (e.g., Methylation): This involves converting the carboxylic acid (-COOH) into an ester (-COOCH₃). Methyl esters are significantly more volatile and less polar than their parent acids. Reagents like methanolic HCl, diazomethane, or methyl chloroformates are used.[1] This method yields stable derivatives that produce clean, interpretable mass spectra.

  • Silylation: This process replaces the acidic proton with a silyl group, such as a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[3][4] Silylated derivatives are very volatile but can be sensitive to moisture.[2]

For this guide, we will focus on methylation as the primary derivatization strategy. The resulting methyl ester provides a stable derivative, and the addition of a simple methyl group allows for a more straightforward interpretation of the shifts in fragmentation patterns compared to the native acid.

Part 2: Predicted Fragmentation Pathways

The utility of Electron Ionization (EI) mass spectrometry lies in its ability to generate reproducible and structurally informative fragmentation patterns. The fragmentation process is driven by the energetic instability of the initial molecular ion, leading to cleavage at the weakest bonds and rearrangements that form more stable ions.[5]

A. Predicted Fragmentation of the Underivatized Acid

While not suitable for GC, understanding the fragmentation of the parent acid is a crucial theoretical baseline. If analyzed by a direct insertion probe or ESI-MS/MS, the molecular ion (M⁺•) would have a mass corresponding to the molecular weight of C₁₀H₁₈O₃ (186.25 g/mol ).

Key fragmentation pathways would include:

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond would lead to a fragment at m/z 155 .

  • Loss of a Carboxyl Radical (•COOH): Alpha-cleavage next to the ring would result in the loss of the entire carboxylic acid group, yielding a fragment at m/z 141 .[6]

  • Loss of a Water Molecule (H₂O): While less common for the molecular ion, dehydration can occur, leading to a fragment at m/z 168 .[7]

  • Ring Cleavage: The cyclohexane ring would undergo complex fragmentation, though specific pathways are difficult to predict without reference spectra.

B. Predicted Fragmentation of the Methyl Ester Derivative

Following derivatization, the analyte becomes 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylate methyl ester (Molecular Formula: C₁₁H₂₀O₃, MW: 200.27 g/mol ). This is the species that will be analyzed by GC-MS. The fragmentation will be significantly different and more predictable.

The fragmentation is dictated by the presence of the ester, the ether, and the highly substituted cyclohexane ring. The branching at C1, C3, and C5 creates preferential sites for cleavage due to the formation of stable secondary and tertiary carbocations.[8]

Key Predicted Fragments for the Methyl Ester:

m/zProposed Fragment Structure/IdentityMechanistic Explanation
200 [M]⁺•Molecular Ion
169 [M - •OCH₃]⁺α-Cleavage: Loss of the methoxy radical from the C1 position. This is a highly favored cleavage for ethers.
141 [M - •COOCH₃]⁺α-Cleavage: Loss of the entire methoxycarbonyl (methyl ester) radical. This is a characteristic fragmentation for esters.[9]
129 [M - C₅H₁₁]⁺Ring Cleavage: Loss of a pentyl radical fragment from the cyclohexane ring, initiated by charge localization on the ring.
97 [C₇H₁₃]⁺Ring Fragmentation: Further fragmentation of the cyclohexane ring system.
87 [C₄H₇O₂]⁺McLafferty-type Rearrangement: A potential rearrangement involving the ester group and a hydrogen atom from the cyclohexane ring, followed by cleavage.
59 [COOCH₃]⁺The methoxycarbonyl cation itself, a common and diagnostic fragment for methyl esters.
57 [C₄H₉]⁺Ring Cleavage: Formation of a stable tertiary butyl cation resulting from the breakdown of the dimethylcyclohexane ring structure.

Part 3: Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to data analysis for the target analyte.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Sample Aliquot (1-Methoxy-3,5-dimethyl- cyclohexane-1-carboxylic acid) B 2. Derivatization (Add Methanolic HCl, Heat at 60°C for 30 min) A->B C 3. Extraction (Add Hexane & Water, Vortex, Collect Organic Layer) B->C D 4. Concentration (Evaporate to dryness under N₂, Reconstitute in Hexane) C->D E 5. Injection (1 µL into GC-MS) D->E F 6. Separation (Capillary GC Column) E->F G 7. Ionization & Fragmentation (Electron Ionization, 70 eV) F->G H 8. Mass Analysis (Quadrupole Mass Analyzer) G->H I 9. Data Interpretation (Analyze Fragmentation Pattern) H->I

Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway Diagram

This diagram illustrates the primary fragmentation pathways for the methyl ester derivative of the target compound.

G cluster_frags Primary Fragments cluster_secondary Secondary/Ring Fragments M Molecular Ion (M⁺•) m/z = 200 F169 [M - •OCH₃]⁺ m/z = 169 M->F169 - •OCH₃ F141 [M - •COOCH₃]⁺ m/z = 141 M->F141 - •COOCH₃ F129 Ring Cleavage Fragment m/z = 129 M->F129 - C₅H₁₁ F59 [COOCH₃]⁺ m/z = 59 F141->F59 rearrangement F57 [C₄H₉]⁺ m/z = 57 F141->F57 further frag. F97 [C₇H₁₃]⁺ m/z = 97 F129->F97 further frag.

Caption: Predicted EI fragmentation of the methyl ester.

Part 4: Experimental Protocol

This protocol provides a self-validating system for the analysis of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

A. Derivatization to Methyl Ester
  • Sample Preparation: Accurately weigh approximately 1 mg of the carboxylic acid standard into a 4 mL glass vial.

  • Reagent Addition: Add 1 mL of 3N Methanolic HCl.

  • Reaction: Cap the vial tightly and place it in a heating block or oven at 60°C for 30 minutes.

  • Neutralization & Extraction: After cooling to room temperature, add 1 mL of deionized water and 1 mL of high-purity n-hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying & Concentration: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Final Sample: Transfer the final sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

B. GC-MS Instrumental Conditions
  • Gas Chromatograph: Standard GC system (e.g., Agilent 8890 or equivalent).

  • Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Standard single quadrupole or ion trap MS (e.g., Agilent 5977 or equivalent).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 - 400.

Part 5: Conclusion

The successful analysis of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid via GC-MS is critically dependent on a robust derivatization strategy to enhance volatility. Methylation of the carboxylic acid group provides a stable derivative suitable for gas chromatography. The predicted fragmentation pattern of the resulting methyl ester is dominated by characteristic cleavages driven by the ester and methoxy functional groups, as well as the branched cyclic structure. Key diagnostic ions are expected at m/z 169 (loss of •OCH₃), m/z 141 (loss of •COOCH₃), and m/z 59 ([COOCH₃]⁺). This guide provides a comprehensive framework, from experimental design to data interpretation, enabling researchers to confidently identify and characterize this molecule and other structurally related compounds.

References

  • American Chemical Society. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. [Link]

  • Ogden, M. W. (1998). Derivatization Solid-Phase Microextraction Gas Chromatographic-Mass Spectrometric Determination of Organic Acids in Tobacco. ACS Publications. [Link]

  • Nakamura, T., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan. [Link]

  • National Center for Biotechnology Information. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (n.d.). The structure and fragmentation of protonated carboxylic acids in the gas phase. [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. [Link]

  • Harig, M., et al. (2020). Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron ionization. Arkivoc. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: Substituent effects. [Link]

  • Kakui, S. (n.d.). Development of highly sensitive analytical methods and isomer discrimination methods using GC-MS. Shimadzu Corporation. [Link]

  • Osaka University. (n.d.). Institutional Knowledge Archive: OUKA. [Link]

  • ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • MassBank. (2023, April 27). Carboxylic acid derivatives. [Link]

Sources

1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid IR spectroscopy reference peaks

Author: BenchChem Technical Support Team. Date: April 2026

Advanced IR Spectroscopy Profiling of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic Acid: A Comparative Guide

For researchers and drug development professionals, the structural verification of highly functionalized cycloaliphatic compounds requires rigorous analytical precision. 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 1549542-90-6) presents a unique spectroscopic challenge due to its dense functionalization: a cyclohexane scaffold, two methyl groups, a carboxylic acid, and a methoxy ether group at the C1 position.

As an Application Scientist, I approach the characterization of such molecules not merely by listing peaks, but by understanding the vibrational causality of the molecular structure and selecting the optimal sampling technique. This guide objectively compares the IR spectroscopic profile of this compound against its non-methoxylated analog, [1], and provides a self-validating experimental framework comparing Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods.

Structural Causality and Vibrational Mechanics

The infrared spectrum of a molecule is a direct physical manifestation of its changing dipole moments during molecular vibration [2]. For 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the spectrum is dominated by three primary functional domains:

  • The Carboxylic Acid Domain: In a solid state, carboxylic acids form strongly hydrogen-bonded cyclic dimers. This dimerization severely restricts the O-H stretching vibration, resulting in a characteristically broad band spanning from 3300 to 2500 cm⁻¹. The C=O stretch typically appears as a strong, sharp peak between 1725 and 1700 cm⁻¹.

  • The Methoxy Ether Domain: The addition of the –OCH₃ group at the C1 position introduces a strong asymmetric C-O-C stretching vibration. Because the methoxy group is highly electronegative, its inductive effect can subtly shift the adjacent carboxylic C=O stretch to a slightly higher wavenumber compared to non-methoxylated analogs.

  • The Aliphatic Backbone: The cyclohexane ring and the C3/C5 methyl groups produce distinct C-H stretching (2950–2850 cm⁻¹) and bending (~1460 cm⁻¹ and 1375 cm⁻¹) vibrations.

Caption: Logical relationship between the structural domains of the target molecule and their corresponding IR reference peaks.

Comparative Spectral Analysis: Methoxylated vs. Non-Methoxylated Analogs

To objectively validate the identity of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, it must be differentiated from its precursor/analog, 3,5-dimethylcyclohexane-1-carboxylic acid. The table below summarizes the expected quantitative peak shifts based on established [2].

Functional GroupVibrational Mode1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (Expected cm⁻¹)3,5-Dimethylcyclohexane-1-carboxylic acid (Expected cm⁻¹)Diagnostic Significance
O-H (Carboxylic) Stretching (H-bonded)3300–2500 (Broad)3300–2500 (Broad)Confirms carboxylic acid dimer formation in both compounds.
C=O (Carboxylic) Stretching~1725–1710~1715–1700Inductive effect of the C1-methoxy group slightly shifts C=O to higher wavenumbers.
C-O-C (Ether) Asymmetric Stretching1150–1050Absent Primary differentiator. Confirms the presence of the methoxy group.
C-H (Aliphatic) Stretching2950–28502950–2850Validates the cyclohexane and methyl backbone.
C-H (Methyl) Bending (Deformation)~1460, 1375~1460, 1375Confirms the presence of the C3 and C5 methyl groups.

Experimental Methodologies: ATR-FTIR vs. KBr Transmission

The choice of sampling technique directly impacts spectral quality and reproducibility. [3] that adhere strictly to the Beer-Lambert law, making it superior for trace impurity analysis [4].

Self-Validating Protocol A: ATR-FTIR (High-Throughput Profiling)

ATR is ideal for rapid screening but requires correction for penetration depth ( dp​ ), which is wavelength-dependent (peaks at lower wavenumbers appear artificially stronger).

  • System Initialization & Background: Clean the diamond/ZnSe crystal with volatile solvent (e.g., isopropanol). Run a background scan (4000–400 cm⁻¹).

    • Validation Checkpoint: The background energy profile must show zero absorbance across the spectrum. Any peaks indicate crystal contamination.

  • Sample Application: Place 2–5 mg of the solid sample directly onto the crystal.

  • Pressure Application: Engage the pressure anvil until the built-in force gauge indicates optimal contact.

    • Causality: Insufficient pressure leads to poor optical contact and a low Signal-to-Noise (S/N) ratio; over-pressuring can crush the crystal or induce polymorphic phase changes in the sample.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize band intensities for library comparison.

Self-Validating Protocol B: KBr Pellet (Gold-Standard Quantitative Analysis)

The [4].

  • Matrix Preparation: Desiccate spectral-grade KBr powder at 105°C for 24 hours prior to use.

  • Grinding: Combine ~1 mg of the target compound with ~100 mg of dry KBr in an agate mortar. Grind thoroughly for 2 minutes.

    • Causality: The sample particles must be smaller than the wavelength of IR light (< 2 µm) to prevent the "Christiansen effect" (asymmetric scattering artifacts on peak baselines).

  • Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 5 minutes.

  • Acquisition & Validation: Scan the transparent pellet.

    • Validation Checkpoint: Inspect the 3450 cm⁻¹ region. If a sharp, anomalous peak appears here (distinct from the broad carboxylic O-H), the KBr matrix has absorbed atmospheric water, and the pellet must be remade.

Caption: Comparative experimental workflow and self-validation steps for ATR-FTIR vs. KBr Pellet methodologies.

Conclusion and Best Practices

When characterizing 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, the primary analytical focus must be on the 1150–1050 cm⁻¹ region to verify the methoxy ether linkage, distinguishing it from non-methoxylated precursors.

For routine QA/QC and rapid structural confirmation, ATR-FTIR is the superior choice due to its non-destructive nature and speed. However, if the goal is to detect trace synthetic impurities (e.g., unreacted starting materials) or to build a high-fidelity reference library that adheres to the Beer-Lambert law, the KBr pellet method remains the gold standard, provided strict moisture control protocols are enforced.

References

  • NextSDS. "3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, John Wiley & Sons. Available at:[Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method." Kintek Tech Publications. Available at:[Link]

A Comparative Guide to Validating the Stereochemical Purity of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise control and validation of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring safety, efficacy, and reproducibility. For a molecule such as 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, which possesses three stereocenters (at C1, C3, and C5), there exists a potential for 2³ or eight stereoisomers (four pairs of enantiomers). The subtle yet profound differences between these stereoisomers can lead to vastly different pharmacological and toxicological profiles. Therefore, a robust, validated analytical method for confirming stereochemical purity is a critical requirement.

This guide provides an in-depth comparison of analytical techniques for this purpose, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC) as the benchmark method. We will explore the causality behind experimental choices, present a detailed protocol for method development and validation, and objectively compare its performance against viable alternatives.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely considered the gold standard for the quantitative determination of enantiomeric and diastereomeric purity due to its high resolution, sensitivity, and robustness.[1][2] The technique's power lies in its ability to directly separate stereoisomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[1]

The Principle of Chiral Recognition

Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible.[3] Chiral recognition is achieved when the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. For a separation to occur, there must be a sufficient difference in the stability of these complexes. This is often explained by the "three-point interaction model," where one enantiomer establishes at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while the other enantiomer can only establish two, leading to different retention times.[4][5]

.dot

cluster_Analyte Analyte Enantiomers cluster_CSP Chiral Stationary Phase (CSP) cluster_Interaction Interaction & Elution R_Enantiomer (R)-Enantiomer Complex_R Diastereomeric Complex (R)-Enantiomer + CSP More Stable R_Enantiomer->Complex_R Stronger Interaction (3-point) S_Enantiomer (S)-Enantiomer Complex_S Diastereomeric Complex (S)-Enantiomer + CSP Less Stable S_Enantiomer->Complex_S Weaker Interaction (2-point) CSP Chiral Selector CSP->Complex_S CSP->Complex_R Elution Elution Order Complex_S->Elution Elutes First Complex_R->Elution Elutes Second

Caption: Principle of Chiral Separation on a CSP.

Strategic Method Development for a Carboxylic Acid Analyte

Developing a successful chiral separation method requires a systematic screening of columns and mobile phases. For a carboxylic acid like our target molecule, certain CSPs are known to be particularly effective.

  • Chiral Stationary Phase (CSP) Selection : The initial and most critical step is selecting the appropriate CSP. For acidic compounds, the following classes are highly recommended starting points:

    • Polysaccharide-based CSPs : Columns with derivatized cellulose or amylose are workhorses in chiral separations due to their broad selectivity.[6][7] They can be used in normal-phase, reversed-phase, or polar organic modes.

    • Macrocyclic Glycopeptide-based CSPs : These phases (e.g., Vancomycin, Teicoplanin) are exceptionally versatile and can operate in multiple mobile phase modes, offering unique selectivity, especially for ionizable molecules like carboxylic acids.[4]

    • Anion-Exchanger CSPs : Quinine and quinidine-derived phases are specifically designed for acidic compounds, operating on an ion-exchange mechanism that can provide excellent enantioselectivity.[8]

  • Mobile Phase Screening : The choice of mobile phase dramatically influences selectivity.

    • Normal Phase (NP) : Typically mixtures of hexane/heptane with an alcohol modifier (e.g., 2-Propanol, Ethanol).[6] For acidic analytes, adding a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is crucial to suppress ionization of the carboxyl group and achieve good peak shape.[5][6]

    • Polar Organic Mode (PO) : Using polar solvents like methanol, ethanol, or acetonitrile, often with the same acidic modifiers.[7] This mode can offer different selectivity and is advantageous for analytes with poor solubility in hexane.

    • Reversed Phase (RP) : Less common for initial screening of carboxylic acids but can be effective, particularly with macrocyclic glycopeptide phases. Typically involves aqueous buffers and organic modifiers like acetonitrile or methanol.

Experimental Protocol: Chiral HPLC Method and Validation

This section provides a representative, step-by-step protocol for developing and validating a chiral HPLC method for 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid.

.dot

cluster_dev Development Phase cluster_val Validation Phase A 1. Method Development (Screening) B 2. Method Optimization A->B C 3. Method Validation (ICH Q2(R1)) B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Routine Analysis & Purity Confirmation D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC Method Development and Validation.

Part A: Method Development & Optimization

  • Sample Preparation : Prepare a 1 mg/mL solution of the racemic 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid standard in the mobile phase. Prepare a similar concentration of the desired pure stereoisomer, if available.

  • Initial Screening Conditions :

    • Columns : Screen on Chiralpak® ID (amylose-based) and CHIROBIOTIC® V (vancomycin-based).

    • Mobile Phase A (NP) : n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Mobile Phase B (PO) : Methanol / Trifluoroacetic Acid (100:0.1, v/v).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 210 nm (as the analyte lacks a strong chromophore).

    • Temperature : 25 °C.

  • Optimization : Once initial separation is observed, optimize the resolution (Rs > 1.5) by adjusting the ratio of alcohol modifier in the normal phase or by testing alternative alcohols (e.g., ethanol). The concentration of the acidic modifier can also be fine-tuned.

Part B: Method Validation (as per ICH Q2(R1) Guidelines)

Once an optimized method is established, it must be validated to prove its suitability for the intended purpose.[9][10][11][12]

  • Specificity : The method's ability to unequivocally assess the desired stereoisomer in the presence of its impurities (i.e., other stereoisomers). This is demonstrated by injecting the racemate and showing baseline resolution for all isomers. A peak purity analysis using a Diode Array Detector (DAD) should also be performed.[9]

  • Linearity : Analyze a series of solutions of the undesired enantiomer/diastereomer over a specified range (e.g., 0.1% to 2.0% of the nominal concentration of the main isomer). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[13]

  • Accuracy : Perform a spike-recovery study. Add known amounts of the undesired stereoisomers at different levels (e.g., 0.5%, 1.0%, 1.5%) to the pure desired stereoisomer. The percent recovery should be within a pre-defined range (e.g., 90-110%).[9][10]

  • Precision :

    • Repeatability: Perform at least six replicate injections of a sample spiked with the undesired isomers and calculate the Relative Standard Deviation (%RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD across these variables should be within acceptable limits (e.g., < 10% for impurity analysis).[9]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD) : The LOQ is the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected. These are typically established based on the signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD).

  • Robustness : Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on the separation. The resolution between critical pairs should remain acceptable.

Comparative Analysis: Alternative & Complementary Techniques

While chiral HPLC is the preferred method for quantitative validation, other techniques offer complementary information or advantages in specific contexts.[2][14]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantitative purity determination & preparative separation.[1]Analytical and preparative separation, often faster than HPLC.Structural elucidation and confirmation of stereochemistry.[2][14]
Separation Principle Differential partitioning with a Chiral Stationary Phase (CSP).[1]Similar to HPLC but uses supercritical CO₂ as the main mobile phase.Chemical shift non-equivalence induced by chiral derivatizing or solvating agents.
Sensitivity High (typically to <0.1% impurity levels).Very high, comparable to or better than HPLC.Lower; typically requires >1-2% impurity for reliable quantification.
Quantitative Accuracy Excellent; considered the "gold standard".Excellent, with proper validation.Good for confirmation, but less precise than chromatography for trace impurities.
Development Time Moderate; requires systematic screening.Fast; high throughput screening is common.Can be rapid if a suitable chiral auxiliary is known.
Solvent Consumption Moderate to high (organic solvents).Low; primarily uses CO₂, which is recycled.Low.
Key Advantage High resolution, well-established, and validated.Speed and reduced environmental impact.[1]Provides definitive structural information.
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol co-solvent.[1] For separating acidic compounds, additives are still required.[8] Its main advantages are significantly faster analysis times and lower organic solvent consumption, making it a "greener" technique. The same polysaccharide and other modern CSPs used in HPLC are often employed in SFC, making method transfer feasible.

NMR Spectroscopy with Chiral Auxiliaries

NMR is an indispensable tool for confirming the absolute and relative stereochemistry of a molecule.[2] While standard NMR cannot distinguish between enantiomers, adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to the NMR tube can. These agents interact with the enantiomers to form diastereomeric complexes that exhibit distinct signals (different chemical shifts) in the NMR spectrum. By integrating these distinct signals, one can estimate the enantiomeric ratio. However, NMR is generally less sensitive and accurate than HPLC for quantifying low-level stereoisomeric impurities.[14]

Conclusion

For the definitive validation of the stereochemical purity of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid, Chiral HPLC stands as the most authoritative and reliable technique. Its high-resolution capabilities, when coupled with a rigorous validation protocol compliant with ICH guidelines, provide a self-validating system that ensures trustworthiness and scientific integrity. The systematic approach of screening polysaccharide and macrocyclic glycopeptide CSPs with appropriate mobile phases is a field-proven strategy for success.

While techniques like Chiral SFC offer compelling advantages in speed and sustainability, and NMR provides unparalleled structural insight, they serve best as complementary or orthogonal methods. For the critical task of quantitative purity assessment required by researchers, scientists, and drug development professionals, a validated Chiral HPLC method remains the indispensable tool of choice.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Vertex AI Search.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. Benchchem.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • A Comparative Guide to Confirming the Stereochemical Purity of (R,S,S,R,S)-Boc-Dap. Benchchem.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers, scientists, and drug development professionals with the precise safety and logistical parameters required for handling 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid (CAS: 1549542-90-6).

This document transcends basic safety data sheets by explaining the mechanistic causality behind our safety protocols, ensuring that your laboratory practices are not just compliant, but scientifically grounded and self-validating.

Hazard Assessment & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid. This compound presents three primary hazards: Skin Irritation (H315) , Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (H336) [1].

The Causality of Toxicity: Unlike simple, highly water-soluble acids, this molecule possesses a bulky, lipophilic dimethylcyclohexane ring and a methoxy group. These lipophilic moieties significantly increase the molecule's partition coefficient (LogP), allowing it to rapidly penetrate the lipid-rich stratum corneum of the skin or the corneal epithelium. Once penetration is facilitated by the lipophilic tail, the carboxylic acid moiety donates protons ( H+ ), causing localized pH drops that lead to rapid protein denaturation and cellular damage[1]. Furthermore, its volatility profile allows for vapor emission that can interact with the central nervous and respiratory systems, leading to drowsiness or irritation (STOT SE 3)[1].

ToxicityPathway A 1-Methoxy-3,5-dimethylcyclohexane- 1-carboxylic acid B Lipophilic Moieties (Methoxy & Alkyl) A->B C Acidic Moiety (Carboxylic Acid) A->C G Vapor Emission A->G D Enhanced Stratum Corneum Penetration B->D Facilitates entry E Localized pH Drop & Protein Denaturation C->E Proton donation F Skin/Eye Irritation (H315, H319) D->F E->F H Respiratory Tract Interaction G->H I STOT SE 3 (H336) Target Organ Toxicity H->I

Mechanistic pathway of 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid toxicity.

Quantitative Data & Specifications

The following tables summarize the hazard classifications and the exact PPE specifications required to mitigate these risks, in accordance with OSHA 29 CFR 1910.132 standards[2][3].

Table 1: Hazard Classifications & Regulatory Codes

Hazard Class Category Hazard Code Mechanistic Consequence
Skin Irritation Category 2 H315 Epidermal protein denaturation upon contact.
Eye Irritation Category 2A H319 Corneal damage and severe localized inflammation.

| STOT SE | Category 3 | H336 | Respiratory irritation, potential drowsiness/dizziness. |

Table 2: Comprehensive PPE Specifications

PPE Category Specification / Material Scientific Justification
Hand Protection Nitrile or Neoprene (>0.12 mm thickness) Nitrile provides superior resistance to organic acids compared to latex, which can be degraded by the lipophilic cycloalkane ring[4][5].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects against micro-droplets; standard safety glasses lack the orbital seal required to block acidic vapors.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat Synthetic blends (e.g., polyester) can melt into the skin if a secondary exothermic reaction occurs during acid handling.

| Respiratory | Certified Chemical Fume Hood | Maintains face velocity of 80-120 fpm to actively capture and exhaust H336-classified vapors away from the operator's breathing zone. |

Operational Workflow: Step-by-Step Handling Protocol

To ensure absolute safety, every step in this protocol is designed as a self-validating system —meaning the successful execution of the step inherently proves the safety measure is working.

Phase 1: Preparation & Validation

  • Fume Hood Verification: Turn on the fume hood and verify the digital airflow monitor reads between 80-120 feet per minute (fpm).

    • Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash. If it pulls steadily inward, your vapor capture system is active.

  • PPE Inspection: Don your lab coat and chemical splash goggles. Select appropriately sized nitrile gloves.

    • Self-Validation: Perform the "inflation test" by trapping air in the glove and squeezing. If it holds pressure, there are no micro-tears.

Phase 2: Execution & Handling 3. Secondary Containment: Place the reagent bottle inside a secondary containment tray (e.g., a polyethylene tub) within the fume hood. 4. Dispensing: Use a dedicated, chemically inert spatula (PTFE-coated or stainless steel) or glass pipette to transfer the acid. Avoid rapid movements that generate aerosols. 5. Immediate Sealing: Cap the source bottle immediately after dispensing to minimize vapor emission and mitigate the H336 inhalation risk[1].

Phase 3: Decontamination 6. Surface Neutralization: Wipe down the immediate work area within the fume hood using a damp paper towel. If a micro-spill occurred, use a mild neutralizing agent (like dilute sodium bicarbonate) before wiping. 7. Doffing: Remove gloves using the "beak method" (pulling the first glove inside out over the second) to ensure contaminated exterior surfaces never touch your bare skin. Wash hands immediately with soap and water.

Workflow Step1 1. Preparation Inspect PPE & Verify Fume Hood Airflow Step2 2. Donning Nitrile Gloves, Goggles, FR Lab Coat Step1->Step2 Step3 3. Execution Dispense, Transfer & Seal Containers Step2->Step3 Step4 4. Decontamination Neutralize & Wipe Work Surfaces Step3->Step4 Step5 5. Disposal Segregate into Hazardous Waste Step4->Step5

Self-validating operational workflow for handling hazardous organic acids.

Spill Response & Disposal Plan

Because of its environmental and biological toxicity profile, 1-Methoxy-3,5-dimethylcyclohexane-1-carboxylic acid must be strictly managed throughout its lifecycle.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust velocity.

  • Neutralize: Cover the spill with a compatible chemical absorbent or an acid-neutralizing spill kit powder (e.g., sodium carbonate base).

  • Collect: Once the reaction (bubbling) ceases, sweep the neutralized matrix using a plastic dustpan and place it into a designated, sealable hazardous waste bag.

Disposal & Waste Segregation: Under no circumstances should this compound be disposed of down the drain[4].

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a solid hazardous waste container labeled explicitly with "Hazardous Waste: Toxic/Irritant Organic Acid."

  • Liquid Waste: Any solvent mixtures containing this acid must be segregated into a compatible, clearly labeled organic waste carboy. Ensure the carboy is stored in a secondary containment bin away from strong oxidizing agents to prevent exothermic interactions[6].

References

  • NextSDS Chemical Database. "1-methoxy-3,5-dimethylcyclohexane-1-carboxylic acid — Chemical Substance Information." NextSDS. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." United States Department of Labor. Available at:[Link]

  • Simmons University. "Chemical Hygiene Plan." Simmons University. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.